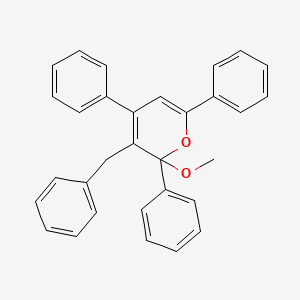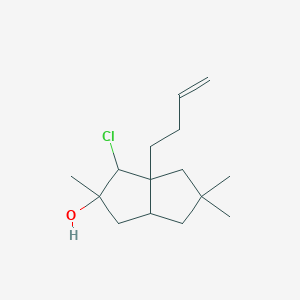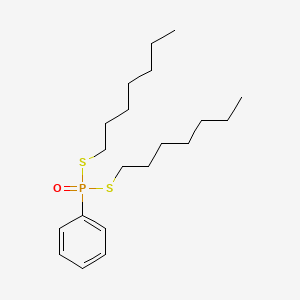![molecular formula C12H22O2Si B14423200 Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane CAS No. 80814-86-4](/img/structure/B14423200.png)
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is a chemical compound with the molecular formula C11H20O2Si. It is known for its unique structure, which includes a trimethylsilyl group attached to a butynyl chain with an oxane ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane can be synthesized through several methods. One common route involves the reaction of chlorotrimethylsilane with 3-(oxan-2-yloxy)prop-1-yne in the presence of a base such as sodium hydride . The reaction typically occurs in an inert atmosphere, such as under argon or nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Medicine: Research into drug development often utilizes this compound to create new pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group provides stability and reactivity, allowing the compound to interact with different molecular targets and pathways. The oxane ring and butynyl chain contribute to its versatility in forming diverse chemical structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl{3-[(oxan-3-yl)oxy]but-1-yn-1-yl}silane: Similar in structure but with a different position of the oxane ring.
Trimethyl{3-[(tetrahydro-2H-pyran-2-yl)oxy]prop-1-yn-1-yl}silane: Contains a tetrahydropyran ring instead of an oxane ring.
Trimethyl{3-[(prop-2-yn-1-yloxy)prop-1-yn-1-yl]silane}: Features a propynyl chain instead of a butynyl chain.
Uniqueness
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is unique due to its specific combination of a trimethylsilyl group, an oxane ring, and a butynyl chain. This structure provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
| 80814-86-4 | |
Formule moléculaire |
C12H22O2Si |
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
trimethyl-[3-(oxan-2-yloxy)but-1-ynyl]silane |
InChI |
InChI=1S/C12H22O2Si/c1-11(8-10-15(2,3)4)14-12-7-5-6-9-13-12/h11-12H,5-7,9H2,1-4H3 |
Clé InChI |
ARFOVKKDEJPAOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C[Si](C)(C)C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)

![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)

![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)


